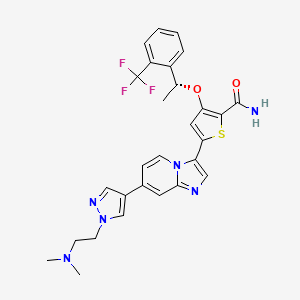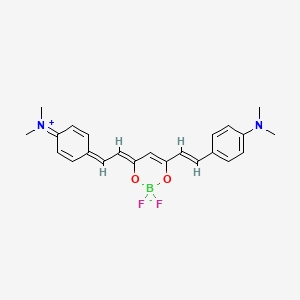
Cranad-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .
Synthesis Analysis
Cranad-2 is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .Molecular Structure Analysis
The molecular weight of Cranad-2 is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .Chemical Reactions Analysis
Upon interacting with Aβ aggregates, Cranad-2 exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .Physical And Chemical Properties Analysis
Cranad-2 is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .Scientific Research Applications
Alzheimer’s Disease Research
“Cranad-2” is used in the research of Alzheimer’s disease (AD). The abnormal deposition of fibrillar beta-amyloid (Aβ) deposits in the brain is one of the major histopathological hallmarks of AD . “Cranad-2”, a curcumin-derivative, is characterized for multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD cerebral amyloidosis .
In-vitro Characterization
“Cranad-2” shows a specific and quantitative detection of Aβ fibrils in vitro, even in complex mixtures . It is capable of distinguishing between monomeric and fibrillar forms of Aβ .
In-vivo Characterization
In vivo epifluorescence and MSOT after intravenous “Cranad-2” administration demonstrated higher retention in arcAβ compared to non-transgenic littermate mice .
Immunohistochemistry
Immunohistochemistry showed co-localization of “Cranad-2” and Aβ deposits in arcAβ mouse brain sections, verifying the specificity of the probe .
Mechanistic Studies
“Cranad-2” facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .
Fluorescence Imaging
“Cranad-2” is suitable for fluorescence-based detection of Aβ deposits in animal models of AD pathology .
Mechanism of Action
Target of Action
Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . Cranad-2 has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .
Mode of Action
Upon interacting with Aβ aggregates, Cranad-2 exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .
Biochemical Pathways
It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.
Pharmacokinetics
Cranad-2 is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.
Result of Action
The primary result of Cranad-2’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .
Action Environment
The action of Cranad-2 is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain
Safety and Hazards
Future Directions
Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .
properties
IUPAC Name |
[4-[(2Z)-2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXQJYXODFZTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(OC(=C/C(=C/C=C2C=CC(=[N+](C)C)C=C2)/O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cranad-2 | |
CAS RN |
1193447-34-5 |
Source


|
| Record name | 1193447-34-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

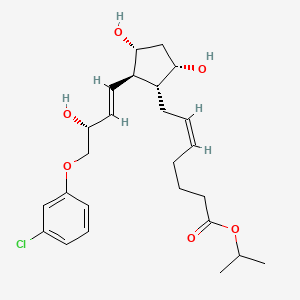

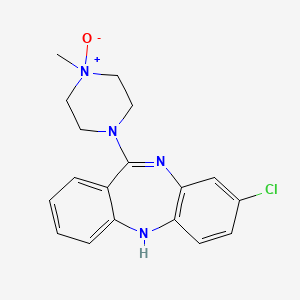
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
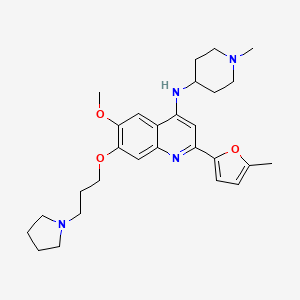

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)

